molecular formula C15H13BrN4O3S B10930458 4-{[(4-bromothiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

4-{[(4-bromothiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10930458
M. Wt: 409.3 g/mol
InChI Key: AUHCPGIWIWPARC-UHFFFAOYSA-N
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Description

4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of heterocyclic structures, including thiophene, furan, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its heterocyclic rings are often found in pharmacologically active compounds, suggesting possible applications in drug discovery.

Medicine

Medicinal chemistry applications include the development of new therapeutic agents. The compound’s structure may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE apart is the combination of these three heterocyclic rings in a single molecule. This unique structure provides a diverse range of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13BrN4O3S

Molecular Weight

409.3 g/mol

IUPAC Name

4-[(4-bromothiophene-2-carbonyl)amino]-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H13BrN4O3S/c1-20-7-11(18-14(21)12-5-9(16)8-24-12)13(19-20)15(22)17-6-10-3-2-4-23-10/h2-5,7-8H,6H2,1H3,(H,17,22)(H,18,21)

InChI Key

AUHCPGIWIWPARC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)C3=CC(=CS3)Br

Origin of Product

United States

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